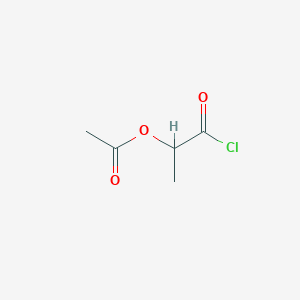

2-Acetoxypropionyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-chloro-1-oxopropan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3/c1-3(5(6)8)9-4(2)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHZEIINTQJLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404126 | |

| Record name | 2-acetoxypropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38939-83-2 | |

| Record name | 2-(Acetyloxy)propanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38939-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-acetoxypropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-(-)-2-Acetoxypropionyl Chloride: A Comprehensive Technical Guide

CAS Number: 36394-75-9

This in-depth technical guide provides essential information on (S)-(-)-2-Acetoxypropionyl chloride for researchers, scientists, and professionals in drug development. The document details the compound's properties, synthesis, and key applications, with a focus on its role as a chiral building block and derivatizing agent.

Core Data Summary

(S)-(-)-2-Acetoxypropionyl chloride, also known as O-Acetyl-L-lactyl chloride, is a valuable chiral reagent in organic synthesis.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 36394-75-9 | [3][4][5][6] |

| Molecular Formula | C₅H₇ClO₃ | [5][6] |

| Molecular Weight | 150.56 g/mol | [5][6] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Purity | ≥95% to >97.0% | [4][5][7] |

| Boiling Point | 50 °C at 5 mmHg | [2][8] |

| Density | 1.189 g/mL at 25 °C | [2][8] |

| Refractive Index (n20/D) | 1.423 | [2][8] |

| Optical Activity ([α]20/D) | -31° (c=4 in chloroform) | [2][8] |

| Storage Conditions | 2-8°C, under inert atmosphere | [2][5] |

Synthesis of (S)-(-)-2-Acetoxypropionyl Chloride

A common industrial method for the synthesis of (S)-(-)-2-Acetoxypropionyl chloride involves a two-step process starting from lactic acid. The first step is the acetylation of lactic acid with acetic anhydride to form (S)-2-acetoxypropionic acid. This intermediate is then chlorinated, typically using thionyl chloride, to yield the final product.[4] Continuous processes have been developed to produce high-purity (S)-(-)-2-Acetoxypropionyl chloride for pharmaceutical applications, such as the synthesis of Iopamidol.[4]

Caption: Industrial synthesis of (S)-(-)-2-Acetoxypropionyl Chloride.

Experimental Protocols

Synthesis of an Intermediate for Iopamidol

This protocol describes the acylation of an aminated aromatic compound using (S)-(-)-2-Acetoxypropionyl chloride in the synthesis pathway of Iopamidol.

Methodology:

-

Dissolve 5-amino-1,3-benzenedicarboxylic acid (20g, 0.11mol) in 50mL of anhydrous N,N'-dimethylacetamide (DMA).

-

Slowly add (S)-2-(Acetoxy)propionyl chloride (49.7g, 0.33mol) to the solution while maintaining the temperature at approximately 5°C.

-

After the addition is complete, stir the reaction mixture at 50°C for 24 hours.

-

Concentrate the reaction mixture to one-third of its original volume under reduced pressure.

-

Pour the resulting residue into ice water to induce precipitation.

-

Filter the precipitate, wash it with water, and dry it under a vacuum at 40°C to obtain the solid product.

This protocol is adapted from a patent for the preparation of Iopamidol and may require optimization for laboratory scale.

General Procedure for Amide Formation

(S)-(-)-2-Acetoxypropionyl chloride readily reacts with primary and secondary amines to form the corresponding amides. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.

Methodology:

-

In an oven-dried flask under a nitrogen atmosphere, dissolve the amine and a suitable base (e.g., triethylamine or pyridine, 1.1-5 equivalents) in a dry aprotic solvent such as dichloromethane (DCM).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of (S)-(-)-2-Acetoxypropionyl chloride (1.05 equivalents) in the same solvent dropwise to the cooled amine solution.

-

Allow the reaction to warm to room temperature and monitor its progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with dilute acid, followed by dilute base, and then brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide product, which can be further purified by crystallization or chromatography if necessary.

Applications in Drug Development and Chiral Synthesis

(S)-(-)-2-Acetoxypropionyl chloride is a critical intermediate in the synthesis of the non-ionic X-ray contrast medium, Iopamidol.[4] In this synthesis, it is used to introduce the (S)-lactyl side chain, which is crucial for the final compound's properties.

Furthermore, its chiral nature makes it an excellent reagent for the resolution of racemic mixtures and the determination of enantiomeric purity of compounds such as amino acids. It reacts with the chiral analyte to form diastereomers, which can then be separated and quantified using chromatographic techniques like HPLC.

Caption: Chiral derivatization workflow for enantiomeric analysis.

Safety Information

(S)-(-)-2-Acetoxypropionyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It reacts with water and other protic solvents. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. CN104098484A - Iopamidol preparation method - Google Patents [patents.google.com]

- 2. US20070078281A1 - Process for the Preparation of Iopamidol - Google Patents [patents.google.com]

- 3. US7368101B2 - Process for the preparation of iopamidol and the new intermediates therein - Google Patents [patents.google.com]

- 4. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]

- 5. WO2014090650A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride - Google Patents [patents.google.com]

- 6. CN103382160A - Synthesis of iopamidol and preparation of iopamidol synthesis intermediate - Google Patents [patents.google.com]

- 7. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents [patents.google.com]

(R)-(+)-2-Acetoxypropionyl chloride physical properties

An In-depth Technical Guide on the Physical Properties of (R)-(+)-2-Acetoxypropionyl Chloride

This guide provides a comprehensive overview of the core physical properties of (R)-(+)-2-Acetoxypropionyl chloride, a key intermediate in organic and pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development who require detailed data for their work.

Compound Overview

(R)-(+)-2-Acetoxypropionyl chloride, also known as (+)-O-Acetyl-D-lactoyl chloride, is a chiral building block widely utilized in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.[1] Its defined stereochemistry is crucial for creating selective and effective drug molecules.[1] The compound is a moisture and heat-sensitive liquid, requiring storage under inert gas at refrigerated temperatures.[2]

Quantitative Physical Properties

The following table summarizes the key physical properties of (R)-(+)-2-Acetoxypropionyl chloride and its corresponding (S)-(-) enantiomer. Properties such as boiling point, density, and refractive index are expected to be identical for both enantiomers.

| Property | Value | CAS Number | Source |

| Molecular Formula | C₅H₇ClO₃ | 53636-19-4 | [1] |

| Molecular Weight | 150.56 g/mol | 53636-19-4 | [1] |

| Appearance | Colorless to pale yellow/light orange liquid | 53636-19-4 | [1] |

| Boiling Point | 53 °C at 11 mmHg50 °C at 5 mmHg (for S-enantiomer) | 53636-19-436394-75-9 | [1][3] |

| Density | 1.18 g/cm³ (Specific Gravity 20/20)1.189 g/mL at 25 °C (for S-enantiomer) | 36394-75-9 | [3][4] |

| Refractive Index | 1.421.423 (n20/D) (for S-enantiomer) | 53636-19-436394-75-9 | [1][3] |

| Optical Activity | Not specified for (R)-(+)[α]20/D -31°, c = 4 in chloroform (for S-enantiomer) | 36394-75-9 | |

| Purity (Assay) | ≥ 98% (by titration)>98.0% (by Argentometric Titration)min. 96.0% (by GC) | 53636-19-436394-75-9 | [1] |

| Flash Point | 63 °C | 36394-75-9 | |

| Storage Temperature | 2 - 8 °C | 53636-19-4 | [1] |

Experimental Protocols

Detailed experimental protocols for the specific determination of every physical property for this exact compound are not publicly available. However, the methods cited, such as titration and gas chromatography (GC), are standard analytical techniques.

Purity Determination by Argentometric Titration

Argentometric titration is a common method for determining the concentration of halide ions. For an acyl chloride like (R)-(+)-2-Acetoxypropionyl chloride, the protocol involves the controlled hydrolysis of the compound followed by titration of the resulting chloride ion with a standardized silver nitrate (AgNO₃) solution.

-

Sample Preparation: A precisely weighed sample of (R)-(+)-2-Acetoxypropionyl chloride is carefully hydrolyzed in a suitable solvent (e.g., aqueous acetone or ethanol) to convert the acyl chloride to a carboxylic acid and hydrochloric acid (HCl).

-

Titration: The resulting solution is titrated with a standard solution of silver nitrate.

-

Endpoint Detection: An indicator, such as potassium chromate (Mohr's method) or an adsorption indicator (Fajans' method), is used to determine the endpoint, which is the point where all chloride ions have reacted to form a silver chloride (AgCl) precipitate. Potentiometric endpoint detection can also be used for higher accuracy.

-

Calculation: The purity of the original sample is calculated based on the volume and concentration of the AgNO₃ solution used to reach the endpoint and the initial mass of the sample.

Purity and Optical Purity Determination by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a chiral compound, specialized chiral GC columns are used to separate the enantiomers and determine optical purity.

-

Sample Preparation: The (R)-(+)-2-Acetoxypropionyl chloride sample is dissolved in a suitable volatile solvent.

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph, where it is vaporized.

-

Separation: An inert carrier gas (e.g., helium or nitrogen) carries the vaporized sample through a heated column.

-

For Purity Analysis: A standard non-chiral GC column separates the compound from any impurities based on differences in boiling points and interactions with the column's stationary phase.

-

For Optical Purity Analysis: A chiral stationary phase column is used. The different enantiomers ((R) and (S)) interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute at different times.[5]

-

-

Detection: As the separated components exit the column, they are detected by a detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).

-

Analysis: The detector generates a signal for each component, resulting in a chromatogram. The area under each peak is proportional to the amount of that component. Purity is determined by comparing the peak area of the main compound to the total area of all peaks. Optical purity (enantiomeric excess, ee%) is calculated from the relative peak areas of the two enantiomers.

Logical Relationships

The following diagram illustrates the relationship between the compound's identity, its key physical properties, and the standard methods used for their characterization.

Characterization workflow for (R)-(+)-2-Acetoxypropionyl chloride.

References

Technical Guide: Physicochemical Properties of 2-Acetoxypropionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise technical overview of the fundamental physicochemical properties of 2-Acetoxypropionyl chloride (also known as O-Acetyl-lactoyl chloride). The primary focus is the determination and presentation of the compound's molecular weight, a critical parameter in chemical synthesis, stoichiometry, and analytical procedures. This guide is intended to serve as a quick reference for professionals engaged in organic synthesis and pharmaceutical development.

Chemical Identity and Formula

This compound is a chiral acylating agent used in various organic syntheses. Its structure consists of a propionyl chloride backbone substituted with an acetoxy group at the second carbon.

-

Chemical Name: this compound

-

Synonym(s): O-Acetyl-L-lactyl chloride, AP-Cl[1], (+)-O-Acetyl-D-lactoyl chloride[2]

The linear formula is represented as CH₃CH(O₂CCH₃)COCl.[1]

Molecular Weight Calculation

The molecular weight (MW) is an intrinsic property derived from the molecular formula and the atomic weights of the constituent elements. The calculation is based on the sum of the atomic weights of all atoms in a single molecule.

The molecular weight for this compound is 150.56 g/mol .[1][2][3][4][5][7]

The table below details the contribution of each element to the final molecular weight of C₅H₇ClO₃.

| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | Molecular Weight | 150.561 |

Note: The final calculated value is rounded to 150.56 g/mol for consistency with referenced chemical supplier data.[1][2][3][4][5][7]

Experimental Protocols

The determination of a compound's molecular formula and weight is a foundational aspect of chemical characterization, not a procedural experiment in itself. The value presented is a calculated, theoretical molecular weight based on the standard atomic weights.

Experimental verification of this molecular weight can be achieved through analytical techniques such as:

-

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the exact mass of the compound (e.g., 150.0083718 for C₅H₇ClO₃[8]), which can be used to confirm the elemental composition with high confidence.

-

Titration: Purity assays, often performed by titration, rely on the accurate molecular weight for stoichiometric calculations to determine the concentration of the substance.[2]

Detailed protocols for these analytical methods are standardized and widely available in analytical chemistry literature; they are not specific to this compound alone.

Visualization

Visual diagrams are mandatory for illustrating signaling pathways, experimental workflows, or complex logical relationships. However, the calculation of a fundamental, static physicochemical property such as molecular weight does not involve a process or pathway that can be represented by a flowchart or diagram. Therefore, a Graphviz visualization is not applicable to the core topic of this guide.

References

- 1. (S)-(-)-2-乙酰氧基丙酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-(-)-2-Acetoxypropionyl chloride | 36394-75-9 | Benchchem [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE | 36394-75-9 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. indiamart.com [indiamart.com]

- 8. lookchem.com [lookchem.com]

An In-depth Technical Guide to 2-Acetoxypropionyl Chloride: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetoxypropionyl chloride, a chiral acylating agent, is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique structural features allow for the introduction of a chiral center, which is crucial for the development of enantiomerically pure drugs with enhanced therapeutic efficacy and reduced side effects. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications in drug development, with a particular focus on its role as a chiral building block.

Structural Formula and Chemical Properties

This compound is a carboxylic acid chloride with a stereocenter at the C-2 position. It exists as two enantiomers: (S)-(-)-2-acetoxypropionyl chloride and (R)-(+)-2-acetoxypropionyl chloride. The structural formula is characterized by a propionyl chloride backbone with an acetoxy group attached to the second carbon.

Chemical Structure:

The presence of the chiral center makes it a valuable reagent in asymmetric synthesis. The acyl chloride group is highly reactive and susceptible to nucleophilic attack, making it an excellent acylating agent.

Physicochemical Properties

A summary of the key physicochemical properties of both the (S) and (R) enantiomers of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

| Property | (S)-(-)-2-Acetoxypropionyl chloride | (R)-(+)-2-Acetoxypropionyl chloride | Reference(s) |

| CAS Number | 36394-75-9 | 53636-19-4 | [1][2] |

| Molecular Formula | C5H7ClO3 | C5H7ClO3 | [1][2] |

| Molecular Weight | 150.56 g/mol | 150.56 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | Colorless to pale yellow to light orange liquid | [1] |

| Boiling Point | 50 °C at 5 mmHg | 53 °C at 11 mmHg | [1] |

| Density | 1.189 g/mL at 25 °C | Not specified | [1] |

| Refractive Index | n20/D 1.423 | 1.42 | [1] |

| Storage Conditions | 2-8°C, under inert gas | 2-8°C, under inert gas | [1] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

-

¹H NMR (CDCl₃): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

FTIR: The infrared spectrum reveals the presence of key functional groups, such as the carbonyl groups of the acyl chloride and the ester.

-

Raman Spectroscopy: This technique provides complementary vibrational information to IR spectroscopy.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 2-acetoxypropanoic acid. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically used as chlorinating agents. The following is a representative protocol.

Reaction Scheme:

Materials:

-

2-Acetoxypropanoic acid

-

Thionyl chloride or oxalyl chloride

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-acetoxypropanoic acid in anhydrous DCM.

-

If using oxalyl chloride, add a catalytic amount of DMF.

-

Slowly add the chlorinating agent (thionyl chloride or oxalyl chloride) to the solution at room temperature. An excess of the chlorinating agent is typically used.

-

Stir the reaction mixture at room temperature or gentle reflux for a specified period until the reaction is complete (monitoring by techniques like TLC or IR spectroscopy is recommended).

-

After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure.

-

The crude this compound can be purified by distillation under reduced pressure to obtain the final product.

Note: This is a generalized protocol, and specific reaction conditions such as temperature, reaction time, and stoichiometry may need to be optimized for best results.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several pharmaceutical compounds, most notably the non-ionic X-ray contrast agent, Iopamidol.

Synthesis of Iopamidol

Iopamidol is a widely used contrast agent in medical imaging. The synthesis of Iopamidol involves the acylation of an aromatic amine with (S)-2-acetoxypropionyl chloride. This step introduces the chiral side chain that is essential for the pharmacological properties of the final drug. The synthesis workflow can be visualized as a series of chemical transformations.

Chiral Derivatizing Agent

As a chiral molecule, this compound is also employed as a chiral derivatizing agent. It reacts with other chiral molecules, such as amines and alcohols, to form diastereomers. These diastereomers have different physical properties (e.g., melting point, boiling point, and chromatographic retention times), which allows for their separation and the determination of the enantiomeric purity of the original compound.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the general workflow for the synthesis of this compound from its corresponding carboxylic acid.

Caption: General synthesis workflow for this compound.

Logical Relationship as a Chiral Derivatizing Agent

This diagram explains the logical process of using this compound as a chiral derivatizing agent to determine the enantiomeric composition of a sample.

Caption: Use of this compound as a chiral derivatizing agent.

Conclusion

This compound is a versatile and indispensable reagent in modern organic synthesis, particularly within the pharmaceutical industry. Its role as a key building block for complex chiral molecules like Iopamidol highlights its importance in the development of advanced therapeutic and diagnostic agents. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and scientists working in drug discovery and development. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for the effective utilization of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of O-Acetyl-L-lactyl Chloride

For Researchers, Scientists, and Drug Development Professionals

O-Acetyl-L-lactyl chloride, also known as (S)-(-)-2-acetoxypropionyl chloride, is a valuable chiral building block in organic synthesis.[1][2] Its applications include the synthesis of chiral phosphonates and the derivatization of amino acids. This technical guide provides a comprehensive overview of its synthesis, focusing on the prevalent two-step methodology involving the acetylation of L-lactic acid followed by chlorination.

I. Synthesis Overview

The primary route for synthesizing O-Acetyl-L-lactyl chloride involves a two-stage process:

-

Acetylation of L-lactic acid: L-lactic acid is reacted with an acetylating agent, typically acetic anhydride or acetyl chloride, to form the intermediate O-Acetyl-L-lactic acid ((S)-2-acetoxypropionic acid).

-

Chlorination of O-Acetyl-L-lactic acid: The intermediate is then treated with a chlorinating agent, most commonly thionyl chloride, to yield the final product, O-Acetyl-L-lactyl chloride.[3][4]

An alternative starting material mentioned is sodium lactate, which is first converted to lactic acid in situ.[3][5] A critical consideration in the overall process is the removal of water from the initial lactic acid solution to prevent unwanted side reactions and polymerization, which can significantly reduce yields.[3]

II. Experimental Protocols

A. Stage 1: Acetylation of L-Lactic Acid

This stage focuses on the conversion of L-lactic acid to O-Acetyl-L-lactic acid.

Method 1: Using Acetic Anhydride

This method is frequently employed in industrial settings, including continuous processes.[3][5]

-

Reaction: L-lactic acid is acetylated with acetic anhydride. The reaction can be carried out in the presence of an acid catalyst, which can be a heterogeneous catalyst such as a Brønsted or Lewis acid.[3]

-

Procedure:

-

Commercial aqueous lactic acid is first subjected to distillation to remove water, with acetic acid being introduced to create a solution of lactic acid in acetic acid.[3][5] The final concentration of lactic acid in this solution typically ranges from 10% to 80% by weight, with a preferred range of 20% to 60%.[3][5]

-

The solution of lactic acid in acetic acid is fed into a reactor.

-

Acetic anhydride is added, preferably in a slight molar excess, with a lactic acid to acetic anhydride molar ratio ranging from 1:1.01 to 1:1.40.[3][5]

-

The reaction is maintained at a temperature between 20°C and 120°C, with a more preferable range of 30°C to 60°C.[3][5]

-

Upon completion of the reaction, the resulting (S)-2-acetoxypropionic acid is isolated by distilling off the acetic acid and any excess acetic anhydride.[3]

-

Method 2: Using Acetyl Chloride

-

Reaction: L-lactic acid is reacted with acetyl chloride in a suitable solvent.[4]

-

Procedure:

-

L-lactic acid is dissolved in tetrahydrofuran (THF).

-

Acetyl chloride is added to the solution.

-

The reaction mixture is stirred at room temperature for approximately 3 hours to yield (R)-2-acetoxypropanoic acid (the enantiomer of the L-form intermediate).[4]

-

B. Stage 2: Chlorination of O-Acetyl-L-lactic Acid

This stage converts the intermediate O-Acetyl-L-lactic acid into the final product.

-

Reaction: O-Acetyl-L-lactic acid is reacted with thionyl chloride.[3][4]

-

Procedure:

-

The O-Acetyl-L-lactic acid obtained from Stage 1 is reacted with thionyl chloride.[3][4]

-

In a continuous process, this chlorination can be carried out in a series of at least two reactors, each equipped with its own condensation unit to reflux thionyl chloride.[3]

-

The reaction produces O-Acetyl-L-lactyl chloride.

-

III. Purification

Purification of the final product, O-Acetyl-L-lactyl chloride, is crucial to achieve the high purity required for subsequent applications.

-

Distillation: The most common method for purifying O-Acetyl-L-lactyl chloride is distillation.[3] The boiling point is cited as 50°C at 5 mm Hg.[1]

-

Handling Precautions: Acid chlorides are highly reactive and susceptible to hydrolysis.[6] All purification steps should be conducted in a dry, inert atmosphere using anhydrous solvents and glassware to prevent degradation of the product.[6]

IV. Data Presentation

Table 1: Physicochemical Properties of O-Acetyl-L-lactyl Chloride

| Property | Value |

| Molecular Formula | C5H7ClO3 |

| Molar Mass | 150.56 g/mol |

| Density | 1.189 g/mL at 25°C |

| Boiling Point | 50°C at 5 mm Hg |

| Refractive Index (n20/D) | 1.423 |

Source:[1]

Table 2: Reaction Conditions for Acetylation with Acetic Anhydride

| Parameter | Value |

| Lactic Acid: Acetic Anhydride Molar Ratio | 1:1.01 to 1:1.40 |

| Reaction Temperature | 20°C to 120°C (preferably 30°C to 60°C) |

V. Visualizations

References

- 1. chembk.com [chembk.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. WO2014090650A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: (+)-O-Acetyl-D-lactoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-O-Acetyl-D-lactoyl chloride, systematically known as (R)-(+)-2-Acetoxypropionyl chloride, is a versatile and highly reactive chiral building block of significant interest in the pharmaceutical and agrochemical industries. Its importance lies in its ability to serve as a key intermediate in the synthesis of complex, enantiomerically pure molecules.[1][2] The presence of a stereogenic center and a reactive acyl chloride functional group makes it an invaluable tool for asymmetric synthesis, enabling the selective production of a desired stereoisomer. This guide provides a comprehensive overview of its chemical properties, synthesis, and core applications, with a focus on experimental protocols and quantitative data to support researchers in its practical use.

Physicochemical Properties

(+)-O-Acetyl-D-lactoyl chloride is a colorless to light yellow or light orange clear liquid.[1] It is crucial to handle this reagent under inert gas and store it at low temperatures (2-8 °C) to maintain its purity and reactivity.[1]

Table 1: Physicochemical Data for (+)-O-Acetyl-D-lactoyl chloride

| Property | Value | Reference |

| Synonyms | (+)-O-Acetyl-D-lactoyl chloride, (R)-(+)-2-Acetoxypropionyl chloride | [1] |

| CAS Number | 53636-19-4 | [1] |

| Molecular Formula | C₅H₇ClO₃ | [1] |

| Molecular Weight | 150.56 g/mol | [1] |

| Appearance | Colorless to light yellow to light orange clear liquid | [1] |

| Boiling Point | 53 °C at 11 mmHg | [1] |

| Refractive Index | 1.42 | [1] |

| Purity | ≥ 98% (by titration) | [1] |

Synthesis of (+)-O-Acetyl-D-lactoyl chloride

The synthesis of (+)-O-Acetyl-D-lactoyl chloride typically involves a two-step process starting from D-lactic acid. The first step is the acetylation of the hydroxyl group of D-lactic acid, followed by the chlorination of the resulting carboxylic acid.

Synthesis Workflow

Caption: Synthesis of (+)-O-Acetyl-D-lactoyl chloride.

Experimental Protocol: Synthesis of (+)-O-Acetyl-D-lactoyl chloride

This protocol is adapted from procedures for the synthesis of the (S)-enantiomer.[3][4]

Step 1: Acetylation of D-Lactic Acid to (R)-2-Acetoxypropanoic Acid

-

To a solution of D-lactic acid in acetic acid, add a slight molar excess of acetic anhydride (e.g., 1.1 to 1.4 equivalents).[3]

-

The reaction can be carried out in the presence of an acid catalyst, such as sulfuric acid.

-

Maintain the reaction temperature between 30°C and 60°C.[5]

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

-

Upon completion, remove the acetic acid and excess acetic anhydride by distillation under reduced pressure to obtain crude (R)-2-acetoxypropanoic acid.

Step 2: Chlorination of (R)-2-Acetoxypropanoic Acid

-

To the crude (R)-2-acetoxypropanoic acid, add thionyl chloride (SOCl₂) (typically 1.5 to 2.0 equivalents).

-

The reaction can be performed neat or in an inert solvent like dichloromethane (DCM) or toluene.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Gently reflux the mixture for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure to yield crude (+)-O-Acetyl-D-lactoyl chloride.

-

For high-purity applications, the product can be further purified by vacuum distillation.

Applications in Asymmetric Synthesis

(+)-O-Acetyl-D-lactoyl chloride is a valuable reagent in asymmetric synthesis, primarily utilized in two main capacities: as a chiral building block for incorporating a specific stereocenter into a target molecule and as a chiral derivatizing agent for the determination of enantiomeric excess.

As a Chiral Building Block in Pharmaceutical Synthesis

The acyl chloride functionality of (+)-O-Acetyl-D-lactoyl chloride allows for its facile reaction with nucleophiles such as amines and alcohols to form amides and esters, respectively. This reaction introduces the chiral (R)-2-acetoxypropionyl moiety into the molecule, which can be a crucial step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). A notable example, although using the (S)-enantiomer, is the synthesis of the non-ionic X-ray contrast agent Iopamidol.[1][6][7][8] The principles of this synthesis are directly applicable to the use of the (R)-enantiomer for creating other chiral molecules.

-

Dissolve the amine substrate in a suitable anhydrous aprotic solvent (e.g., N,N-dimethylacetamide (DMA), dichloromethane (DCM), or toluene).

-

If the amine is a salt, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of (+)-O-Acetyl-D-lactoyl chloride (1.0 to 1.5 equivalents) in the same solvent to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.[8]

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Table 2: Example of Acylation in the Synthesis of an Iopamidol Intermediate (using the (S)-enantiomer)

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |

| 5-amino-2,4,6-triiodoisophthaloyl dichloride | (S)-2-acetoxypropionyl chloride | Dimethylacetamide | Room Temp. | - | - | [7] |

| N,N′-bis[2-acetyloxy-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide | (S)-2-(Acetyloxy)propanoyl chloride | N,N-dimethylacetamide | < 30°C | 24-45 h | 90% | [6] |

As a Chiral Derivatizing Agent

Determining the enantiomeric excess (e.e.) of a chiral compound is crucial in asymmetric synthesis. (+)-O-Acetyl-D-lactoyl chloride can be used as a chiral derivatizing agent to convert a mixture of enantiomeric alcohols or amines into a mixture of diastereomers.[6] These diastereomers have different physical properties and can be distinguished and quantified by analytical techniques like NMR spectroscopy and HPLC.[9]

Caption: Workflow for e.e. determination.

-

In an NMR tube, dissolve the chiral alcohol (1.0 equivalent) in a suitable deuterated solvent (e.g., CDCl₃).

-

Add a slight excess of (+)-O-Acetyl-D-lactoyl chloride (1.1 to 1.2 equivalents).

-

Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents), to scavenge the HCl byproduct.

-

Allow the reaction to proceed at room temperature until completion (monitor by ¹H NMR).

-

Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric ester mixture.

-

Identify well-resolved signals corresponding to each diastereomer (e.g., methine protons or acetyl methyl protons).

-

Integrate the signals for each diastereomer to determine their relative ratio.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100

-

Follow the general acylation protocol described in section 4.1.1 to synthesize the diastereomeric amides.

-

Dissolve the crude diastereomeric mixture in a suitable solvent for HPLC analysis.

-

Separate the diastereomers using a normal-phase or reverse-phase HPLC system with a suitable column (e.g., silica gel or C18).[10]

-

Identify the peaks corresponding to each diastereomer.

-

Integrate the peak areas to determine the relative amounts of each diastereomer.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100

Conclusion

(+)-O-Acetyl-D-lactoyl chloride is a powerful and versatile tool for the modern organic chemist, particularly those in the fields of pharmaceutical and agrochemical development. Its utility as both a chiral building block and a chiral derivatizing agent makes it a valuable reagent for the synthesis and analysis of enantiomerically pure compounds. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this important chiral intermediate in their synthetic endeavors. As the demand for enantiopure drugs and agrochemicals continues to grow, the importance of reagents like (+)-O-Acetyl-D-lactoyl chloride in enabling efficient and selective asymmetric synthesis will undoubtedly increase.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]

- 4. US20150329464A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. (R)-(+)-2-Acetoxypropionyl Chloride | 53636-19-4 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]

- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

In-Depth Technical Guide: (S)-(-)-2-Acetoxypropionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental applications of (S)-(-)-2-Acetoxypropionyl chloride (CAS: 36394-75-9). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this versatile chiral building block.

Chemical and Physical Properties

(S)-(-)-2-Acetoxypropionyl chloride is a colorless to light yellow liquid.[1][2] It is a chiral acyl chloride widely used in organic synthesis, particularly for the introduction of a chiral acetoxypropionyl moiety.[3][4] Key quantitative physical and chemical properties are summarized in Table 1.

| Property | Value | References |

| Molecular Formula | C₅H₇ClO₃ | |

| Molecular Weight | 150.56 g/mol | |

| Boiling Point | 50 °C at 5 mmHg | [5][6][7] |

| Density | 1.189 g/mL at 25 °C | [5][6][7] |

| Refractive Index (n20/D) | 1.423 | [5][6][7] |

| Optical Activity ([α]20/D) | -31° (c = 4 in chloroform) | [2][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

Safety and Hazard Information

(S)-(-)-2-Acetoxypropionyl chloride is a hazardous chemical that requires careful handling. It is classified as corrosive, an acute oral toxicant, and a potential skin sensitizer.[5][7] The Globally Harmonized System (GHS) classifications and associated precautionary statements are detailed below.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[5][7] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[5][7][8] |

| Skin Sensitization | H317: May cause an allergic skin reaction.[5][7] | |

| Corrosive to Metals | H290: May be corrosive to metals.[8][9][10][11] |

GHS Pictograms:

Precautionary Statements

A summary of key precautionary statements is provided in Table 2.

| Type | Code | Statement | References |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [5][7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5][7][8] | |

| Response | P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [7][8][9] |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [5][8] | |

| P304 + P340 + P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | [7][8] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][8] | |

| Storage | P405 | Store locked up. | [8][9] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [10][11] |

Exposure Controls and Personal Protection

Due to its corrosive and toxic nature, strict exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory when handling (S)-(-)-2-Acetoxypropionyl chloride.

| Control Parameter | Recommendation | References |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. | [12][13] |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. | [5] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. | [5] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A type ABEK (EN14387) respirator filter is recommended. | [5][12] |

Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are critical to ensure safety and maintain the integrity of the reagent.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. It is moisture-sensitive and reacts with water.[1][2][12] Handle under an inert atmosphere (e.g., nitrogen or argon).[1][2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[2][4][6] Store locked up and away from incompatible materials such as oxidizing agents.[1][14]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow to enter drains.

Experimental Protocols

(S)-(-)-2-Acetoxypropionyl chloride is a key reagent for the chiral resolution of racemic alcohols and amines. It reacts with the enantiomeric mixture to form diastereomers, which can then be separated by techniques such as chromatography or crystallization. Below is a representative protocol for the derivatization of a chiral amine.

Protocol: Derivatization of a Racemic Amine with (S)-(-)-2-Acetoxypropionyl Chloride

This protocol is a general guideline based on the Schotten-Baumann reaction conditions for acyl chlorides and amines.

Materials:

-

Racemic amine

-

(S)-(-)-2-Acetoxypropionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the racemic amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the stirred solution to 0°C using an ice bath.

-

Slowly add a solution of (S)-(-)-2-Acetoxypropionyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or other appropriate analytical techniques.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric amides.

-

The resulting diastereomers can then be separated by column chromatography on silica gel or by fractional crystallization.

Visualizations

Hazard Identification and Response

The following diagram illustrates the logical flow from hazard identification to the appropriate response actions when working with (S)-(-)-2-Acetoxypropionyl chloride.

Caption: Hazard Identification and Response Workflow for 2-Acetoxypropionyl chloride.

Experimental Workflow for Chiral Derivatization

The diagram below outlines the typical experimental workflow for the derivatization of a racemic amine with (S)-(-)-2-Acetoxypropionyl chloride for the purpose of chiral resolution.

Caption: Experimental Workflow for Chiral Derivatization of a Racemic Amine.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. (S)-(-)-2-Acetoxypropionyl chloride | 36394-75-9 | Benchchem [benchchem.com]

- 6. Stereoselective synthesis of atropisomeric amides enabled by intramolecular acyl transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (S)-(-)-2-Acetoxypropionyl chloride 97 36394-75-9 [sigmaaldrich.com]

- 8. KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents [patents.google.com]

- 9. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 12. individual.utoronto.ca [individual.utoronto.ca]

- 13. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Spectral Data of 2-Acetoxypropionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 2-acetoxypropionyl chloride. The information presented is intended to support research, development, and quality control activities involving this chiral building block. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and a logical diagram illustrating the relationship between the spectral data and the molecule's structure.

Chemical Structure and Properties

This compound is a reactive acyl chloride commonly used in organic synthesis, particularly for the introduction of the 2-acetoxypropionyl group. Its chirality makes it a valuable reagent in the synthesis of enantiomerically pure compounds.

| Property | Value |

| Chemical Formula | C₅H₇ClO₃ |

| Molecular Weight | 150.56 g/mol |

| CAS Number | 36394-75-9 (for (S)-enantiomer) |

| Appearance | Colorless to light yellow liquid |

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1800 | Strong | C=O stretch (acyl chloride) |

| ~1740 | Strong | C=O stretch (ester) |

| Further data not available | Data not available | Data not available |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| Data not available | Data not available | Data not available |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL, or Varian) with a proton-carbon switchable probe.

Sample Preparation: A dilute solution of this compound was prepared in deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition:

-

Solvent: CDCl₃[1]

-

Standard: Tetramethylsilane (TMS)

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: Typically 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

-

Solvent: CDCl₃

-

Standard: Tetramethylsilane (TMS)

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: Typically 1024 or more scans due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: As this compound is a liquid, the spectrum was obtained using the neat liquid. A drop of the compound was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Data Acquisition:

-

Method: Transmission.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates was recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, coupled with an appropriate ionization source.

Sample Preparation: The sample was diluted in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Data Acquisition:

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods. Given the reactivity of the acyl chloride, a soft ionization technique like ESI might be preferred to minimize fragmentation and observe the molecular ion.

-

Mass Range: Scanned over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions. The presence of chlorine would be indicated by an M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Logical Relationships in Spectral Analysis

The following diagram illustrates the workflow and logical connections between the different spectroscopic techniques and the structural elucidation of this compound.

References

Technical Guide to (S)-(-)-2-Acetoxypropionyl Chloride for Researchers and Drug Development Professionals

Introduction

(S)-(-)-2-Acetoxypropionyl chloride, also known as O-Acetyl-L-lactyl chloride, is a versatile chiral building block and derivatizing agent with significant applications in synthetic organic chemistry and pharmaceutical development. Its utility stems from the presence of a reactive acyl chloride group and a stereogenic center, making it a valuable tool for the synthesis of enantiomerically pure compounds and for the determination of enantiomeric excess. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and key applications, complete with experimental protocols and logical workflow diagrams.

Commercial Availability

(S)-(-)-2-Acetoxypropionyl chloride is readily available from a range of commercial chemical suppliers. The typical purity offered is ≥95% or ≥97%, with some suppliers also providing higher purity grades suitable for more sensitive applications. It is generally supplied as a liquid and should be stored under refrigerated and inert conditions due to its sensitivity to moisture and heat.[1][2]

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | (S)-(−)-2-Acetoxypropionyl chloride | 36394-75-9 | 97% | 5 g |

| TCI Chemicals | (S)-(-)-2-Acetoxypropionyl Chloride | 36394-75-9 | >97.0% (GC) | 1 g, 5 g |

| ChemScene | (S)-(-)-2-Acetoxypropionyl Chloride | 36394-75-9 | ≥95% | 5 g |

| Simson Pharma Limited | (S)-(-)-2-Acetoxypropionyl Chloride | 36394-75-9 | Certificate of Analysis provided | Custom Synthesis |

| LookChem | (S)-(-)-2-Acetoxypropionyl chloride | 36394-75-9 | Varies by supplier | Grams to Kilograms |

| Chemicea Pharma | (S)-(-)-2-Acetoxypropionyl Chloride | 36394-75-9 | High Quality | Custom Synthesis |

| Crescent Chemical Company | (S)-(-)-2-Acetoxypropionyl chloride | 36394-75-9 | Not specified | 5 g |

| Santa Cruz Biotechnology | (S)-(-)-2-Acetoxypropionyl chloride | 36394-75-9 | Not specified | Not specified |

Physicochemical and Safety Data

A comprehensive understanding of the physical, chemical, and safety properties of (S)-(-)-2-Acetoxypropionyl chloride is crucial for its proper handling and use in experimental settings.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₇ClO₃ | [1] |

| Molecular Weight | 150.56 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 50 °C at 5 mmHg | [3] |

| Density | 1.189 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.423 | [3] |

| Optical Activity ([α]20/D) | -31° (c = 4 in chloroform) | |

| SMILES String | C--INVALID-LINK--C(Cl)=O | |

| InChI Key | ALHZEIINTQJLOT-VKHMYHEASA-N |

Table 3: Safety Information

| Hazard Information | Details | Reference |

| Signal Word | Danger | |

| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction) | |

| Precautionary Statements | P261, P272, P280, P301 + P312, P303 + P361 + P353, P305 + P351 + P338 | |

| Personal Protective Equipment | Faceshields, Gloves, Goggles, appropriate respirator | |

| Storage Class | 8A (Combustible corrosive hazardous materials) | |

| Flash Point | 113 °C (closed cup) |

Synthesis of (S)-(-)-2-Acetoxypropionyl Chloride

(S)-(-)-2-Acetoxypropionyl chloride is typically synthesized from (S)-2-acetoxypropionic acid through chlorination. A common method involves the use of thionyl chloride.[4] Industrial-scale production may utilize a continuous process to ensure high purity and yield, which is particularly important for its use as an intermediate in the manufacturing of pharmaceuticals like Iopamidol.[4]

Caption: Synthesis of (S)-(-)-2-Acetoxypropionyl Chloride.

Experimental Protocol: Synthesis from (S)-2-Acetoxypropionic Acid

This protocol is based on the general principles of converting a carboxylic acid to an acyl chloride using thionyl chloride.

Materials:

-

(S)-2-Acetoxypropionic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another inert solvent)

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place (S)-2-acetoxypropionic acid.

-

Add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents). Anhydrous toluene can be used as a solvent.

-

Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The crude (S)-(-)-2-acetoxypropionyl chloride can be purified by fractional distillation under high vacuum.

Applications in Drug Development and Chiral Synthesis

(S)-(-)-2-Acetoxypropionyl chloride is a key intermediate in the synthesis of various pharmaceuticals. One of the most notable examples is its use in the preparation of Iopamidol, a non-ionic, low-osmolar iodinated contrast agent.[4][5][6]

Caption: Role in the synthesis of Iopamidol.

Experimental Protocol: Synthesis of an Iopamidol Intermediate

The following protocol is a generalized procedure based on patent literature for the acylation of a tetraacetyl-diamide intermediate with (S)-(-)-2-acetoxypropionyl chloride.[5]

Materials:

-

Tetraacetyl-diamide precursor of Iopamidol

-

(S)-(-)-2-Acetoxypropionyl chloride

-

Dimethylacetamide (DMA)

-

Isopropanol

-

Tributylamine

Procedure:

-

Dissolve the tetraacetyl-diamide precursor (e.g., 55 kg) in dimethylacetamide (DMA) (e.g., 60 kg) in a suitable reaction vessel.

-

Slowly add (S)-(-)-2-acetoxypropionyl chloride (e.g., 20 kg) to the solution while maintaining the temperature at room temperature.

-

Stir the reaction mixture for approximately 2 hours.

-

Quench the reaction by the slow addition of isopropanol.

-

Neutralize the mixture with tributylamine.

-

The resulting pentaacetyliopamidol product can be collected by filtration, washed with isopropanol, and dried.

Application as a Chiral Derivatizing Agent

(S)-(-)-2-Acetoxypropionyl chloride is a valuable chiral derivatizing agent for the determination of the enantiomeric excess of chiral alcohols and amines. The reaction of the chiral analyte with the enantiomerically pure acyl chloride forms a pair of diastereomers. These diastereomers have different physical properties and can be distinguished and quantified by chromatographic (GC) or spectroscopic (NMR) methods.

Caption: Workflow for enantiomeric excess determination.

Experimental Protocol: Chiral Derivatization of an Amine for GC Analysis (General Procedure)

This is a general protocol, and specific conditions may need to be optimized for the particular amine.

Materials:

-

Chiral amine sample

-

(S)-(-)-2-Acetoxypropionyl chloride

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

GC vials

Procedure:

-

In a dry vial, dissolve a known amount of the chiral amine sample in the anhydrous solvent.

-

Add 1.1 to 1.5 equivalents of the non-nucleophilic base.

-

Cool the mixture in an ice bath.

-

Slowly add 1.1 to 1.2 equivalents of (S)-(-)-2-acetoxypropionyl chloride.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by TLC or a preliminary GC injection.

-

Quench the reaction by adding a small amount of water or a dilute aqueous acid solution (e.g., 1 M HCl).

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully concentrate the solvent.

-

Dissolve the residue in a suitable solvent for GC analysis and transfer to a GC vial.

-

Analyze the sample on a GC equipped with a standard achiral column (e.g., DB-5, HP-1). The two diastereomers should have different retention times, allowing for their quantification by peak integration.

Experimental Protocol: Chiral Derivatization of an Alcohol for NMR Analysis (General Procedure)

This is a general protocol, and specific conditions may need to be optimized for the particular alcohol.

Materials:

-

Chiral alcohol sample

-

(S)-(-)-2-Acetoxypropionyl chloride

-

Anhydrous deuterated solvent (e.g., CDCl₃)

-

A non-nucleophilic base (e.g., pyridine-d₅ or triethylamine)

-

NMR tube

Procedure:

-

In a dry NMR tube, dissolve a known amount of the chiral alcohol sample in the anhydrous deuterated solvent.

-

Add 1.1 to 1.5 equivalents of the non-nucleophilic base.

-

Acquire a ¹H NMR spectrum of the starting material.

-

Add 1.1 to 1.2 equivalents of (S)-(-)-2-acetoxypropionyl chloride to the NMR tube.

-

Cap the NMR tube and shake gently. The reaction is often rapid at room temperature.

-

Monitor the reaction by ¹H NMR until the signals of the starting alcohol have disappeared.

-

Acquire a final high-resolution ¹H NMR spectrum of the diastereomeric ester mixture.

-

Identify signals corresponding to protons in the alcohol moiety that are well-resolved for the two diastereomers.

-

Integrate these distinct signals to determine the ratio of the diastereomers, and thus the enantiomeric excess of the original alcohol.

Conclusion

(S)-(-)-2-Acetoxypropionyl chloride is a valuable and commercially accessible reagent for professionals in research and drug development. Its utility as a chiral building block in the synthesis of complex molecules like Iopamidol, and as a derivatizing agent for the determination of enantiomeric purity, makes it an important tool in the field of stereoselective chemistry. The information and protocols provided in this guide are intended to facilitate its effective and safe use in the laboratory.

References

- 1. chemscene.com [chemscene.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE | 36394-75-9 [chemicalbook.com]

- 4. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]

- 5. WO2000050385A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]

- 6. RU2657238C2 - Process for preparation of iopamidol - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Acetoxypropionyl Chloride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetoxypropionyl chloride, a crucial chiral building block in modern organic synthesis. While the precise historical details of its initial discovery remain elusive in readily available literature, its prominence has grown significantly with the advancement of asymmetric synthesis and the development of complex pharmaceuticals. This document details its physical and chemical properties, outlines established and contemporary synthesis protocols, and explores its primary applications, particularly in the synthesis of the X-ray contrast agent Iopamidol and its use as a chiral derivatizing agent.

Discovery and History

The definitive first synthesis of this compound is not prominently documented in accessible scientific literature. However, its intellectual origins can be traced to the broader development of acyl chlorides and the rise of chiral chemistry in the 20th century. The Beilstein database, a comprehensive repository of organic chemistry, potentially holds the earliest recorded preparation under the reference number 3 II 189.[1][2]

The significance of chiral molecules, and by extension chiral building blocks like this compound, was propelled by the pioneering work on chiral derivatizing agents. In 1969, Harry S. Mosher introduced α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), which became a foundational tool for determining the enantiomeric purity of alcohols and amines.[3][4][5] This development highlighted the importance of enantiomerically pure reagents for stereochemical analysis and synthesis.

The practical application of this compound, particularly the (S)-enantiomer, gained substantial traction with the synthesis of Iopamidol, a non-ionic X-ray contrast agent.[6] Patents from the late 20th and early 21st centuries extensively describe methods for its preparation, underscoring its industrial relevance.[6][7] These documents reveal a history of process optimization, moving from batch preparations to more efficient continuous flow processes to meet the demands of pharmaceutical manufacturing.[6]

Physicochemical Properties

This compound is a colorless to light yellow liquid that is sensitive to moisture.[1][2] It is a reactive compound, characteristic of acyl chlorides, and is classified as corrosive.[8] The (S)-enantiomer is a frequently used chiral building block in organic synthesis.[1][2]

| Property | Value | Reference |

| Molecular Formula | C5H7ClO3 | [1][9] |

| Molecular Weight | 150.56 g/mol | [1][9] |

| Boiling Point | 50 °C at 5 mmHg | [1][2] |

| Density | 1.189 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.423 | [1][2] |

| Optical Rotation ([α]20/D) | -31° (c=4 in Chloroform) | [1] |

| CAS Number | 36394-75-9 for (S)-enantiomer | [1] |

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the acetylation of lactic acid to form 2-acetoxypropionic acid, followed by chlorination to yield the final product. Various reagents and conditions have been developed to optimize this process, particularly for the industrially significant (S)-enantiomer.

General Synthesis Pathway

The overall transformation can be visualized as a two-step sequence starting from lactic acid.

Caption: General synthesis pathway for this compound.

Experimental Protocols

This protocol is adapted from a continuous process designed for industrial production.[6]

Materials:

-

Aqueous solution of (S)-lactic acid

-

Acetic acid

-

Acetic anhydride

Equipment:

-

Distillation column

-

Reactor

-

Reboiler

Procedure:

-

An aqueous solution of commercial lactic acid and a stream of acetic acid are fed into a distillation column to replace the water with acetic acid, yielding a solution of lactic acid in acetic acid.[6]

-

The solution of lactic acid in acetic acid is then fed into a reactor.

-

Acetic anhydride is added to the reactor, with a preferred molar ratio of acetic anhydride to lactic acid between 1.01:1 and 1.4:1.[6]

-

The acetylation reaction is carried out at a temperature between 20°C and 120°C, with a more preferred range of 30°C to 60°C.[6]

-

The resulting solution containing (S)-2-acetoxypropionic acid in acetic acid is then subjected to distillation to remove the acetic acid and any excess acetic anhydride, yielding the desired (S)-2-acetoxypropionic acid.[6]

This protocol describes the conversion of the carboxylic acid to the acyl chloride.[6]

Materials:

-

(S)-2-Acetoxypropionic acid

-

Thionyl chloride

Equipment:

-

Series of at least two reactors, each with a condensation unit

Procedure:

-

(S)-2-Acetoxypropionic acid is introduced into a series of at least two, and preferably three, separate reactors.[6]

-

Thionyl chloride is added to facilitate the chlorination reaction.

-

The reaction is carried out continuously, and each reactor is equipped with its own condensation unit to recycle thionyl chloride back into the reactor.[6]

-

The resulting (S)-2-acetoxypropionyl chloride is then purified by distillation to achieve the high purity required for pharmaceutical applications.[6]

An earlier method for the preparation of (S)-2-acetoxypropionyl chloride starts from sodium lactate.[6][7]

Materials:

-

Sodium lactate

-

Hydrochloric acid (gas)

-

Acetic acid

-

Acetic anhydride

-

Thionyl chloride

Procedure:

-

Sodium lactate is suspended in acetic acid.

-

Hydrogen chloride gas is bubbled through the suspension to convert the sodium lactate in situ to lactic acid. This results in the formation of sodium chloride as a byproduct.[6][7]

-

The sodium chloride is removed by filtration.

-

Acetic anhydride is added to the filtrate to acetylate the lactic acid, forming (S)-2-acetoxypropionic acid.

-

The resulting (S)-2-acetoxypropionic acid is then chlorinated using thionyl chloride to produce (S)-2-acetoxypropionyl chloride.[6][7]

Applications in Research and Drug Development

This compound is a valuable reagent in organic synthesis, with its primary applications stemming from its chiral nature and its reactivity as an acyl chloride.

Intermediate in Pharmaceutical Synthesis

The most significant industrial application of (S)-2-acetoxypropionyl chloride is as a key intermediate in the synthesis of Iopamidol, a non-ionic, low-osmolar iodinated contrast agent used in medical imaging.[6] The high purity of (S)-2-acetoxypropionyl chloride is critical for the final quality of the active pharmaceutical ingredient.[6]

The synthesis of Iopamidol involves the acylation of an aromatic amine with (S)-2-acetoxypropionyl chloride.

Caption: Role of (S)-2-Acetoxypropionyl chloride in Iopamidol synthesis.

Chiral Derivatizing Agent

This compound serves as a useful chiral derivatizing agent.[1][2] It reacts with enantiomeric mixtures of alcohols or amines to form diastereomers. These diastereomers have different physical properties and can be separated and quantified using chromatographic techniques, allowing for the determination of the enantiomeric excess of the original mixture.[10]

The general principle of using a chiral derivatizing agent is outlined below.

Caption: Workflow for enantiomeric excess determination using a chiral derivatizing agent.

Conclusion

This compound, particularly its (S)-enantiomer, has evolved from a laboratory chemical to a key industrial intermediate, driven largely by the demands of the pharmaceutical industry. While its early history is not as well-documented as that of some other reagents, its modern applications are well-established and continue to be refined. The ongoing development of more efficient and sustainable synthesis methods will ensure its continued importance in the production of life-saving drugs and as a valuable tool for stereochemical analysis. This guide provides a foundational understanding of this important chiral building block for professionals in the fields of chemical research and drug development.

References

- 1. (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE | 36394-75-9 [chemicalbook.com]

- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 4. Chiral_derivitizing_agent [chemeurope.com]

- 5. grokipedia.com [grokipedia.com]

- 6. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]

- 7. WO2014090650A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride - Google Patents [patents.google.com]

- 8. 36394-75-9 Cas No. | (2S)-(-)-2-Acetoxypropanoyl chloride | Apollo [store.apolloscientific.co.uk]

- 9. Acetyl (s)-lactyl chloride | C5H7ClO3 | CID 129717411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scite.ai [scite.ai]

Methodological & Application

Application Notes: Enantioselective Synthesis of Chiral Pharmaceutical Intermediates Using (R)-(+)-2-Acetoxypropionyl Chloride

Abstract

Chirality is a critical attribute in modern pharmaceuticals, with the stereochemistry of a drug molecule often dictating its efficacy and safety.[1] (R)-(+)-2-Acetoxypropionyl chloride is a versatile chiral building block and resolving agent employed in the synthesis of enantiomerically pure compounds. This application note provides detailed protocols and data for the use of (R)-(+)-2-Acetoxypropionyl chloride in the kinetic resolution of a racemic amino alcohol, a key intermediate in the synthesis of beta-blockers like Propranolol. The protocols outlined herein demonstrate a practical approach to obtaining enantiomerically enriched precursors essential for the development of chiral drugs.

Introduction

The differential pharmacological activity between enantiomers of a chiral drug is a well-established principle in drug design and development.[1] One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects. Consequently, the synthesis of single-enantiomer drugs is a primary objective in the pharmaceutical industry.

(R)-(+)-2-Acetoxypropionyl chloride serves as a valuable tool in asymmetric synthesis. Its utility stems from its ability to react with racemic mixtures of alcohols or amines to form diastereomeric esters or amides. These diastereomers possess different physical properties, enabling their separation by standard techniques such as chromatography. Subsequent cleavage of the acetoxypropionyl group affords the desired enantiomer of the starting material. This application note details the use of (R)-(+)-2-Acetoxypropionyl chloride for the kinetic resolution of (±)-1-(1-naphthyloxy)-3-aminopropan-2-ol, a precursor to the widely used beta-blocker, Propranolol.

General Reaction Workflow